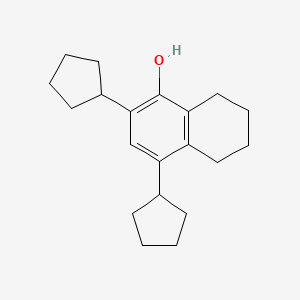

2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol

説明

特性

CAS番号 |

60834-79-9 |

|---|---|

分子式 |

C20H28O |

分子量 |

284.4 g/mol |

IUPAC名 |

2,4-dicyclopentyl-5,6,7,8-tetrahydronaphthalen-1-ol |

InChI |

InChI=1S/C20H28O/c21-20-17-12-6-5-11-16(17)18(14-7-1-2-8-14)13-19(20)15-9-3-4-10-15/h13-15,21H,1-12H2 |

InChIキー |

MQMVHENDDKNOFQ-UHFFFAOYSA-N |

正規SMILES |

C1CCC(C1)C2=CC(=C(C3=C2CCCC3)O)C4CCCC4 |

製品の起源 |

United States |

準備方法

Cyclopentylation of Naphthol Derivatives

Starting Material: 1-naphthol or partially hydrogenated naphthols.

Reagents: Cyclopentyl halides or cyclopentyl carbocations generated in situ.

Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to facilitate electrophilic substitution.

Conditions: Typically conducted under anhydrous conditions, at low to moderate temperatures to control regioselectivity.

Outcome: Selective substitution at the 2 and 4 positions to install cyclopentyl groups.

Partial Hydrogenation of the Naphthalene Ring

Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel.

Hydrogen Pressure: Moderate pressures (e.g., 1-5 atm H2) to avoid full saturation.

Temperature: Controlled between 25°C to 60°C to favor tetrahydro formation.

Solvents: Ethanol, ethyl acetate, or other suitable organic solvents.

Duration: Several hours, monitored by chromatographic methods to determine completion.

Result: Conversion of the aromatic ring to the 5,6,7,8-tetrahydro derivative while maintaining the aromaticity of the other ring and the hydroxyl group.

| Step | Reaction Type | Reagents/Catalysts | Conditions | Product Features |

|---|---|---|---|---|

| 1 | Electrophilic substitution | Cyclopentyl halide, AlCl3 | Anhydrous, 0-25°C | 2,4-Dicyclopentyl-1-naphthol intermediate |

| 2 | Catalytic hydrogenation | Pd/C, H2 gas | 1-5 atm H2, 25-60°C, ethanol | 2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol |

Chromatography: Reverse phase high-performance liquid chromatography (RP-HPLC) with acetonitrile-water-phosphoric acid mobile phase is effective for monitoring purity and isolating the compound. For mass spectrometry compatibility, phosphoric acid is replaced by formic acid.

Isolation: Post-reaction mixtures are typically extracted with organic solvents, washed, dried, and purified by distillation or recrystallization.

Characterization: NMR spectroscopy confirms substitution and hydrogenation patterns; mass spectrometry verifies molecular weight; IR spectroscopy confirms hydroxyl presence.

Yield Optimization: Reaction parameters such as catalyst loading, temperature, and hydrogen pressure are optimized to maximize yield and minimize over-reduction or side reactions.

Selectivity: The use of specific catalysts and controlled reaction times ensures selective tetrahydro formation without full saturation of the naphthalene ring.

Scalability: The described methods are scalable for preparative synthesis, with industrial hydrogenation reactors employed for larger batches.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Cyclopentylation Temp. | 0–25°C | Low temp favors regioselectivity |

| Cyclopentylation Catalyst | AlCl3 or BF3 | Lewis acid catalysis |

| Hydrogenation Catalyst | Pd/C, PtO2, Raney Ni | Pd/C preferred for selectivity |

| Hydrogen Pressure | 1–5 atm | Moderate pressure to avoid over-reduction |

| Hydrogenation Temp. | 25–60°C | Controlled to maintain tetrahydro state |

| Solvent | Ethanol, ethyl acetate | Solvent choice affects reaction rate |

| Reaction Time | Several hours (3–6 h) | Monitored by HPLC or TLC |

The preparation of this compound involves a strategic combination of electrophilic aromatic substitution to introduce cyclopentyl groups and controlled catalytic hydrogenation to achieve the tetrahydro configuration. The process demands careful control of reaction conditions to preserve the hydroxyl functionality and ensure regioselectivity. Analytical methods such as RP-HPLC are essential for monitoring and purification. These preparation methods are well-established and adaptable for both laboratory-scale and industrial production, supporting the compound’s applications in research and industry.

化学反応の分析

科学研究への応用

2,4-ジシクロペンチル-5,6,7,8-テトラヒドロ-1-ナフトールは、科学研究でいくつかの用途があります。

化学: 複雑な有機分子の合成における中間体として使用されます。

生物学: 潜在的な生物活性と生体分子との相互作用について調査されています。

医学: 抗腫瘍および抗ウイルス活性などの潜在的な治療特性について調査されています。

科学的研究の応用

2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antitumor and antiviral activities.

Industry: Utilized as a precursor in the production of specialty chemicals and materials

作用機序

類似の化合物との比較

類似の化合物

5,6,7,8-テトラヒドロ-1-ナフトール: 部分的に水素化されたナフタレン環を持つが、シクロペンチル基を持たない構造的に類似した化合物。

5-ヒドロキシテトラリン: テトラヒドロナフタレン環にヒドロキシル基を持つ別の関連化合物.

独自性

2,4-ジシクロペンチル-5,6,7,8-テトラヒドロ-1-ナフトールは、2つのシクロペンチル基の存在により、独特です。これらの基は、異なる立体および電子特性を付与します。これらの修飾は、化合物の反応性、安定性、および他の分子との相互作用に影響を与え、研究や産業における特定の用途に役立ちます.

類似化合物との比較

Chemical Identity :

- CAS Number : 60834-79-9

- Molecular Formula : C${20}$H${28}$O

- Molecular Weight : 284.443 g/mol

- LogP : 6.69 (indicating high lipophilicity) .

- Structure : Features a tetralin (5,6,7,8-tetrahydro-1-naphthol) core substituted with two cyclopentyl groups at positions 2 and 2.

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Physicochemical Properties

*Estimated based on structure.

Key Differentiators

- Substituent Impact : Cyclopentyl groups enhance hydrophobicity and chromatographic retention, whereas tert-butyl groups provide steric stabilization in material science applications.

- Saturation Level : Fully saturated tetralin cores (e.g., 5,6,7,8-tetrahydro-1-naphthol) offer greater conformational flexibility compared to dihydro or unsaturated variants .

- Synthetic Flexibility : Substituents like chlorine or methyl groups enable tailored reactivity for drug synthesis or polymer chemistry .

生物活性

2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol (CAS Number: 60834-79-9) is a chemical compound characterized by its unique structure and potential biological activity. The compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its promising properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 284.44 g/mol. The compound features a tetrahydronaphthol core with two cyclopentyl groups attached at the 2 and 4 positions. Its structural details are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C20H28O |

| Molecular Weight | 284.44 g/mol |

| LogP | 6.69 |

| InChI Key | MQMVHENDDKNOFQ-UHFFFAOYSA-N |

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential therapeutic applications. Its biological effects can be categorized into various areas:

Antioxidant Activity

Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of the naphthol moiety is believed to contribute to this activity by scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and pathways associated with inflammation.

Antitumor Potential

There is emerging evidence that this compound may have antitumor activity. Similar compounds have been reported to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of signaling pathways involved in cell survival.

Study on Antioxidant Activity

A comparative study evaluated the antioxidant capacity of several naphthol derivatives. The results indicated that this compound demonstrated a significant reduction in lipid peroxidation levels compared to control groups.

Anti-inflammatory Mechanism Investigation

In a study focusing on the anti-inflammatory effects of naphthol derivatives, it was found that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in vitro. This suggests a potential mechanism for its anti-inflammatory action.

Antitumor Activity Assessment

A recent investigation into the antitumor effects of various naphthol derivatives included this compound. The compound exhibited cytotoxicity against glioma cell lines with an IC50 value indicating significant potency compared to standard chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。